molecular formula C16H25NO3S B225085 4-butoxy-N-cyclohexylbenzenesulfonamide

4-butoxy-N-cyclohexylbenzenesulfonamide

Cat. No. B225085
M. Wt: 311.4 g/mol
InChI Key: CPIQSJZGQWTRAO-UHFFFAOYSA-N
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Description

4-butoxy-N-cyclohexylbenzenesulfonamide, also known as AC-42, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. AC-42 belongs to the class of sulfonamide compounds that have been extensively studied for their pharmacological properties.

Mechanism of Action

4-butoxy-N-cyclohexylbenzenesulfonamide acts as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor (α7nAChR). The compound enhances the activity of the receptor by binding to a site distinct from the acetylcholine binding site. The activation of α7nAChR leads to the release of neurotransmitters such as glutamate and GABA, which play a crucial role in the regulation of neuronal activity. 4-butoxy-N-cyclohexylbenzenesulfonamide also modulates the activity of other ion channels such as the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
4-butoxy-N-cyclohexylbenzenesulfonamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease and epilepsy. The compound reduces the production of amyloid-beta, a protein that forms plaques in the brain of Alzheimer's patients. 4-butoxy-N-cyclohexylbenzenesulfonamide also reduces the frequency and severity of seizures in animal models of epilepsy. The compound has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

4-butoxy-N-cyclohexylbenzenesulfonamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, and its pharmacological properties have been extensively studied. 4-butoxy-N-cyclohexylbenzenesulfonamide is also selective for the α7nAChR, which reduces the potential for off-target effects. However, 4-butoxy-N-cyclohexylbenzenesulfonamide has limitations for use in lab experiments. The compound has poor solubility in water, which makes it challenging to administer in vivo. 4-butoxy-N-cyclohexylbenzenesulfonamide also has a short half-life, which may limit its effectiveness in some applications.

Future Directions

There are several future directions for the study of 4-butoxy-N-cyclohexylbenzenesulfonamide. One potential application is in the treatment of neuropathic pain, a condition that affects millions of people worldwide. 4-butoxy-N-cyclohexylbenzenesulfonamide has been shown to have analgesic effects in animal models of neuropathic pain, and further research is needed to determine its potential as a therapeutic agent. Another potential application is in the treatment of cognitive impairment, a common symptom of several neurological disorders. 4-butoxy-N-cyclohexylbenzenesulfonamide has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research is needed to determine its potential as a cognitive enhancer. Finally, 4-butoxy-N-cyclohexylbenzenesulfonamide may have applications in the treatment of addiction, as the α7nAChR has been implicated in the reward pathway in the brain. Further research is needed to determine the potential of 4-butoxy-N-cyclohexylbenzenesulfonamide as a treatment for addiction.
Conclusion:
In conclusion, 4-butoxy-N-cyclohexylbenzenesulfonamide is a promising compound that has potential therapeutic applications in various neurological disorders. The compound acts as a positive allosteric modulator of the α7nAChR, leading to its neuroprotective and analgesic effects. 4-butoxy-N-cyclohexylbenzenesulfonamide has advantages and limitations for use in lab experiments, and further research is needed to determine its potential as a therapeutic agent. The future directions for the study of 4-butoxy-N-cyclohexylbenzenesulfonamide include the treatment of neuropathic pain, cognitive impairment, and addiction.

Synthesis Methods

The synthesis of 4-butoxy-N-cyclohexylbenzenesulfonamide involves the reaction of 4-butoxybenzenesulfonyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-butoxy-N-cyclohexylbenzenesulfonamide. The purity and yield of the compound can be improved by using different solvents and purification methods.

Scientific Research Applications

4-butoxy-N-cyclohexylbenzenesulfonamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, epilepsy, and neuropathic pain. The compound has been shown to modulate the activity of ion channels and receptors in the brain, leading to its neuroprotective effects. 4-butoxy-N-cyclohexylbenzenesulfonamide has also been studied for its potential use as an anticonvulsant, with promising results in animal models.

properties

Product Name

4-butoxy-N-cyclohexylbenzenesulfonamide

Molecular Formula

C16H25NO3S

Molecular Weight

311.4 g/mol

IUPAC Name

4-butoxy-N-cyclohexylbenzenesulfonamide

InChI

InChI=1S/C16H25NO3S/c1-2-3-13-20-15-9-11-16(12-10-15)21(18,19)17-14-7-5-4-6-8-14/h9-12,14,17H,2-8,13H2,1H3

InChI Key

CPIQSJZGQWTRAO-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2

Origin of Product

United States

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